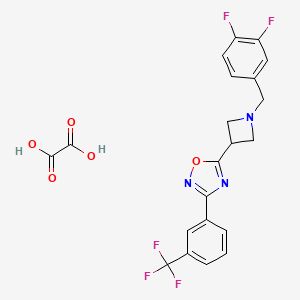

5-(1-(3,4-Difluorobenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(1-(3,4-Difluorobenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C21H16F5N3O5 and its molecular weight is 485.367. The purity is usually 95%.

BenchChem offers high-quality 5-(1-(3,4-Difluorobenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-(3,4-Difluorobenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Biological and Antimicrobial Activities

Compounds containing 1,2,4-oxadiazoles and related heterocyclic rings demonstrate significant biological activities. In a study by Ustabaş et al. (2020), a compound with a similar structure was synthesized and evaluated for antimicrobial activities. This research revealed that these compounds could have potential applications in the treatment of bacterial infections and diseases caused by microorganisms like Leishmania major. The results suggested a high antileishmanial activity, indicating the potential of such compounds in the development of new antimicrobial agents (Ustabaş et al., 2020).

2. Anticancer Applications

The 1,2,4-oxadiazole structure has been identified in compounds showing anticancer properties. For instance, Zhang et al. (2005) discovered that a compound with a 1,2,4-oxadiazole moiety induced apoptosis in breast and colorectal cancer cell lines. This finding highlights the potential of such compounds in the development of new anticancer therapies (Zhang et al., 2005).

3. Agricultural Applications

Compounds featuring 1,2,4-oxadiazole moieties have shown promising pesticidal activities. Liu et al. (2021) synthesized a series of compounds with a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety that demonstrated excellent insecticidal and fungicidal activities. These compounds could be potential candidates for new, more effective pesticides (Liu et al., 2021).

4. Potential for Novel Drug Development

The structural uniqueness of compounds with 1,2,4-oxadiazole derivatives opens possibilities for novel drug development. Giri et al. (1988) synthesized various azetidinones with 1,2,4-oxadiazole rings and reported their antibacterial and antifungal activities. These findings suggest the versatility of such compounds in the development of new drugs (Giri et al., 1988).

5. Material Science Applications

Beyond their biological activities, compounds with 1,2,4-oxadiazole structures have potential applications in materials science. For example, Hemming et al. (2013) explored the synthesis of 1,2,4-oxadiazoles and demonstrated their importance in medicinal chemistry and material sciences. This indicates a broader scope of application for such compounds, beyond just pharmaceuticals (Hemming et al., 2013).

Propriétés

IUPAC Name |

5-[1-[(3,4-difluorophenyl)methyl]azetidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F5N3O.C2H2O4/c20-15-5-4-11(6-16(15)21)8-27-9-13(10-27)18-25-17(26-28-18)12-2-1-3-14(7-12)19(22,23)24;3-1(4)2(5)6/h1-7,13H,8-10H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCXQOVVUZILEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC(=C(C=C2)F)F)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F5N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-(3,4-Difluorobenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7-Difluorospiro[3.5]nonan-2-ol](/img/structure/B2452087.png)

![Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2452093.png)

![Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate](/img/structure/B2452096.png)

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-3-N-(propan-2-yl)-1H-pyrazole-3,5-diamine](/img/structure/B2452106.png)